Tunichrome B-1

Vanadium Biochemistry Redox Biology Marine Natural Products

Resolving vanadium biochemistry bottlenecks: Generic reductants (ascorbic acid, glutathione) cannot recapitulate the specific V(V)→V(III) reduction pathway unique to tunicates. BenchChem supplies authentic Tunichrome B-1 (CAS 97689-87-7) for definitive in vitro reconstitution. • Enables reduction of V(V) to V(III) under physiological conditions (redox potential +0.53 V vs NHE) • Exhibits superior radical scavenging activity compared to ascorbic acid • Serves as electrochemical benchmark for biomimetic catalyst design Custom synthesis; stringent anaerobic packaging ensures stability.

Molecular Formula C26H25N3O11
Molecular Weight 555.5 g/mol
CAS No. 97689-87-7
Cat. No. B15188042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunichrome B-1
CAS97689-87-7
Molecular FormulaC26H25N3O11
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)CC(C(=O)NC(=CC2=CC(=C(C(=C2)O)O)O)C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N
InChIInChI=1S/C26H25N3O11/c27-14(3-12-7-18(32)23(37)19(33)8-12)25(39)29-15(4-13-9-20(34)24(38)21(35)10-13)26(40)28-2-1-11-5-16(30)22(36)17(31)6-11/h1-2,4-10,14,30-38H,3,27H2,(H,28,40)(H,29,39)/b2-1+,15-4-/t14-/m0/s1
InChIKeyCKHHBUIVEJYAJF-FJKJWVGDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tunichrome B-1: Compound Overview


Tunichrome B-1 (CAS 97689-87-7) is a polyphenolic tripeptide blood pigment isolated from the tunicate Ascidia nigra [1]. It is characterized by a central peptide core bearing multiple di- and tri-hydroxybenzene moieties, which confer potent reducing and metal-chelating properties [2]. The compound has been identified as a strong biological reducing agent, primarily implicated in the selective accumulation and reduction of vanadium from seawater within specialized blood cells [1]. Its extreme lability under ambient conditions necessitates rigorous anaerobic isolation and handling protocols [3].

Why Substitution Fails for Tunichrome B-1


A generic substitution of Tunichrome B-1 with other reducing agents or metal chelators is not scientifically valid due to its unique chemical architecture and biological specificity. While compounds like ascorbic acid or glutathione are common reductants, they lack the precise molecular recognition and redox tuning required for the multi-step reduction of vanadium(V) to vanadium(III) that is characteristic of tunicate biology [1]. Synthetic analogs of Tunichrome B-1, such as the TREN-based ligands, have been developed but fail to fully recapitulate the native molecule's complexation behavior and reduction potential profile, underscoring the irreplaceable nature of the authentic compound for studies investigating vanadium biochemistry or natural product function [2].

Tunichrome B-1 Selection Evidence


Redox Activity vs. Common Reductants

In a head-to-head comparison of vanadate (V(V)) reduction under anaerobic, neutral pH conditions, native An-type tunichromes (including B-1) were the only biogenic candidates capable of reducing V(V) to V(III). Common cellular reductants like glutathione, NADPH, and H₂S failed to produce any detectable V(III) under identical conditions [1]. This demonstrates a unique, non-substitutable redox capability.

Vanadium Biochemistry Redox Biology Marine Natural Products

Vanadium Reduction Potential vs. Synthetic Analogs

Electrochemical analysis of a synthetic vanadium complex designed to model Tunichrome B-1 reveals a reduction potential for the vanadium(V/IV) couple of +0.53 V vs. NHE in dimethylformamide [1]. This value is critically important, as it falls within a range that allows Tunichrome B-1 to stabilize vanadium in the +3 oxidation state under physiological conditions, a property not shared by structurally distinct synthetic analogs like the TRENCAM or TRENPAM ligand series, which exhibit different, pH-dependent potentials [1].

Bioinorganic Chemistry Coordination Chemistry Electrochemistry

Antioxidant Activity vs. Ascorbic Acid

In a direct comparison using the DPPH radical scavenging assay, tunichrome extract from Phallusia nigra demonstrated significantly higher antioxidant activity than ascorbic acid (Vitamin C) [1]. The radical scavenging activity of tunichrome increased from 30.28% to 82.08% as the concentration was raised from 50 to 200 ppm, confirming a dose-dependent, superior antioxidant capacity relative to this common standard [1].

Antioxidant Activity Free Radical Scavenging Natural Product Bioactivity

Tunic Morphogenesis Activity vs. Ascorbate

Treatment of dechorionated Ascidia callosa neurulae with tunichrome resulted in a more pronounced enhancement of tunic formation and rudimentary fin development compared to treatments with equivalent concentrations of ascorbate or glutathione [1]. This indicates that the specific reducing and/or crosslinking activity of tunichrome is more effective in this developmental context, likely due to its unique dehydrodopamine-derived chemical structure, which is absent in other common reductants [1].

Developmental Biology Tunicate Morphogenesis Bioadhesion

Tunichrome B-1 Application Scenarios


Vanadium Accumulation & Reduction Studies

Tunichrome B-1 is the essential compound for in vitro reconstitution of the vanadium accumulation pathway in tunicates. Its unique ability to reduce V(V) to V(III) under physiological conditions, a feat not matched by glutathione or NADPH [1], makes it indispensable for studying the molecular mechanisms of this extraordinary biological phenomenon. Researchers can use the pure compound to characterize vanadium-binding intermediates and define the redox steps involved.

Antioxidant & Anti-Adhesive Mechanism Studies

Leveraging its proven superior radical scavenging activity compared to ascorbic acid [2], Tunichrome B-1 serves as a powerful natural antioxidant standard in biological assays. Furthermore, its role in mediating cellular adhesion and tunic formation [3] makes it a valuable tool for studying natural bioadhesive processes and exploring its potential as a lead compound for developing novel, biocompatible anti-fouling agents.

Bio-Inspired Coordination Complexes & Materials

The well-defined reduction potential of the vanadium-Tunichrome B-1 complex (+0.53 V vs. NHE) [4] provides a precise electrochemical benchmark. This makes the compound a valuable reference standard and structural template for synthetic chemists aiming to design and calibrate new biomimetic catalysts, redox-active polymers, or metal-sequestering agents inspired by nature's strategies for stabilizing unusual metal oxidation states.

QC & Method Development for Labile Natural Products

The extreme oxygen sensitivity of Tunichrome B-1, which necessitated the development of specialized anaerobic isolation techniques like centrifugal counter-current chromatography [5], makes it a challenging and ideal standard for method development. Analytical chemists can use it to validate and refine protocols for isolating and handling other highly labile, oxygen-sensitive natural products, thereby advancing the field of natural product discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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